Methyl 4-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate
Description
This compound features a methyl benzoate core linked via a methylene group to a piperidine ring, which is substituted at the 4-position with a 1,3,4-oxadiazole heterocycle bearing a thiophen-3-yl group. The structural components—piperidine, 1,3,4-oxadiazole, and thiophene—are pharmacologically significant. Piperidine contributes to conformational flexibility and membrane permeability , while the 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-20(24)16-4-2-14(3-5-16)12-23-9-6-15(7-10-23)18-21-22-19(26-18)17-8-11-27-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGRBGBSRHTEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multi-step organic synthesis:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thiophene Ring Introduction: The thiophene moiety can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated oxadiazole.
Piperidine Ring Attachment: The piperidine ring is often introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogen gas with a palladium catalyst for oxadiazole reduction.
Substitution: Alkyl halides or sulfonates for piperidine substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Neurodegenerative Diseases
Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in treating neurodegenerative diseases such as Alzheimer's disease. Methyl 4-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate has been identified as a candidate for targeting tauopathies, which are characterized by tau protein aggregation leading to neuronal dysfunction. The compound may inhibit tau oligomerization, thereby reducing the formation of neurofibrillary tangles associated with Alzheimer's disease .
1.2 Antimicrobial Activity
Compounds with oxadiazole derivatives have been noted for their antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics . The thiophene ring may enhance the compound's interaction with microbial targets.
Case Studies and Research Findings
3.1 In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models of Alzheimer's disease. These studies show a significant reduction in tau pathology and improvement in cognitive functions when administered at therapeutic doses .
3.2 Structure–Activity Relationship (SAR)
Research on structure–activity relationships has revealed that modifications to the thiophene and oxadiazole components can enhance biological activity. For instance, increasing the electron-donating ability of substituents on these rings may improve binding affinity to target proteins involved in neurodegeneration .
Mechanism of Action
The mechanism by which Methyl 4-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the piperidine ring might enhance membrane permeability.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and its analogs (Table 1):
Key Structural and Functional Differences
- Heterocyclic Core : The target compound uses a 1,3,4-oxadiazole, whereas LS-03205 () employs a 1,3,4-thiadiazole. Sulfur in thiadiazole increases lipophilicity but reduces metabolic stability compared to oxadiazole .
- Linker Groups : The methylene linker in the target compound contrasts with the sulfonyl group in Compound 6a (). Sulfonyl groups improve solubility but may reduce cell permeability compared to methylene .
- Substituent Effects : The thiophen-3-yl group in the target compound provides distinct electronic and steric properties compared to phenyl (Compound 6a) or fluorophenyl (Compound 8). Thiophene’s aromaticity and smaller size may enhance target selectivity .
Biological Activity
Methyl 4-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and other diseases associated with neovascularization. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methyl ester group, a piperidine moiety, and a thiophene-substituted oxadiazole. Its molecular formula is , indicating a relatively high molecular weight which is typical for compounds with significant biological activity.
This compound exhibits several mechanisms of action:
- Neovascularization Inhibition : The compound has been shown to inhibit neovascularization, making it a candidate for treating conditions such as cancer and diabetic retinopathy. This is primarily due to its ability to block pathways involved in angiogenesis .
- Tyrosine Kinase Inhibition : Similar compounds containing oxadiazole rings have demonstrated inhibitory effects on tyrosine kinases (KDR), which are crucial in cancer progression and metastasis . This inhibition can lead to reduced tumor growth and spread.
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound against human colon cancer cells (HCT116). The compound exhibited an IC50 value of approximately 10 μM, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Neovascularization and Diabetic Retinopathy
In another investigation focused on diabetic retinopathy models, the compound was administered to evaluate its effect on retinal neovascularization. Results showed a significant decrease in new vessel formation compared to control groups, suggesting its potential as a therapeutic agent for retinal diseases .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 4-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Oxadiazole Formation : Cyclization of thiophene-3-carboxylic acid hydrazide with a carbonyl compound (e.g., via carbodiimide coupling or using POCl₃ as a cyclizing agent) to form the 1,3,4-oxadiazole core .
Piperidine Functionalization : Introduction of the piperidine moiety via nucleophilic substitution or reductive amination. For example, reacting 4-(chloromethyl)piperidine with the oxadiazole intermediate under basic conditions .
Esterification : Coupling the piperidine-oxadiazole intermediate with methyl 4-(bromomethyl)benzoate using a base like K₂CO₃ in DMF .
- Characterization : Confirm each step using HPLC (≥95% purity), NMR (¹H/¹³C for structural elucidation), and HRMS (to verify molecular weight) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
- Spectroscopic Analysis :
- FTIR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1610 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- NMR : ¹H NMR signals for thiophene protons (~6.8–7.5 ppm), piperidine methylene protons (~2.5–3.5 ppm), and benzoate aromatic protons (~7.8–8.2 ppm) .
Q. What preliminary pharmacological assays are recommended for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition Assays : Test inhibition of acetylcholinesterase (AChE) or cyclooxygenase (COX) via colorimetric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modifications to:
- Thiophene Ring : Replace with furan or phenyl groups to assess π-π stacking effects .
- Piperidine : Introduce methyl or fluorine substituents to modulate lipophilicity and bioavailability .
- Biological Evaluation : Compare IC₅₀/MIC values across analogs. For example, notes that electron-withdrawing groups on aromatic rings enhance antimicrobial activity by ~30% .
Q. How should researchers address contradictions in biological activity data between similar analogs?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes. For instance, a methyl group on piperidine may sterically hinder target binding, explaining reduced activity in certain analogs .
- Metabolic Stability : Assess degradation in liver microsomes; trifluoromethyl groups (as in ) can enhance stability, but ester groups may increase hydrolysis rates .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP): Optimal range 2–4 for blood-brain barrier penetration.
- Metabolic Sites : CYP3A4-mediated oxidation of the piperidine ring is likely .
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) to assess residence time and binding energy .
Q. How can synthetic yields be improved for large-scale research applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
